tert-butylN-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate
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Overview
Description
tert-Butyl N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate: is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Carbamoylation: The final step involves the reaction of the brominated benzodiazole with tert-butyl isocyanate to form the desired carbamate derivative.
Industrial Production Methods: Industrial production methods for tert-butyl N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzodiazole ring, to form various oxidized or reduced products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the carbamate group.
Major Products Formed:
Substitution Products: Various substituted benzodiazole derivatives.
Oxidation Products: Oxidized benzodiazole derivatives.
Reduction Products: Reduced benzodiazole derivatives.
Hydrolysis Products: Corresponding amine and tert-butyl alcohol.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Biological Probes: Can be used as a probe in biological studies to investigate enzyme activities or receptor binding.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through binding interactions facilitated by its benzodiazole core. The bromine atom and carbamate group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl N-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate
- tert-Butyl N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate
- tert-Butyl N-(5-iodo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate
Comparison:
- Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) can significantly affect the compound’s reactivity, binding affinity, and overall properties.
- Unique Properties: The bromine atom in tert-butyl N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate may impart unique electronic and steric effects that differentiate it from its analogs.
Properties
Molecular Formula |
C13H16BrN3O2 |
---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-1-methylbenzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)16-11-15-9-7-8(14)5-6-10(9)17(11)4/h5-7H,1-4H3,(H,15,16,18) |
InChI Key |
LPZLDGJPDLNSCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(N1C)C=CC(=C2)Br |
Origin of Product |
United States |
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